molecular formula C10H7LiN2O2 B6232207 lithium(1+) ion 5-(pyridin-2-yl)-1H-pyrrole-2-carboxylate CAS No. 2260931-61-9

lithium(1+) ion 5-(pyridin-2-yl)-1H-pyrrole-2-carboxylate

Cat. No. B6232207
CAS RN: 2260931-61-9
M. Wt: 194.1
InChI Key:
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Description

Lithium ion 5-(pyridin-2-yl)-1H-pyrrole-2-carboxylate (LIPC) is an organic compound that is widely used in scientific research. It is a lithium salt of pyrrole-2-carboxylic acid, and is a member of the class of compounds known as pyrrolopyrroles. LIPC has a wide range of applications in biology, chemistry, and biochemistry, and is becoming increasingly popular as a research tool due to its unique properties.

Scientific Research Applications

Lithium(1+) ion 5-(pyridin-2-yl)-1H-pyrrole-2-carboxylate has a wide range of applications in scientific research. It is used in the synthesis of a variety of organic compounds, such as pyrrolopyrroles and pyrrolopyridine derivatives. It is also used in the synthesis of a variety of metal complexes, such as cobalt and nickel complexes. lithium(1+) ion 5-(pyridin-2-yl)-1H-pyrrole-2-carboxylate is also used in the synthesis of a variety of peptides and peptidomimetics. Additionally, lithium(1+) ion 5-(pyridin-2-yl)-1H-pyrrole-2-carboxylate is used in the synthesis of a variety of organic catalysts and catalytic systems.

Mechanism of Action

The mechanism of action of lithium(1+) ion 5-(pyridin-2-yl)-1H-pyrrole-2-carboxylate is not fully understood. However, it is believed that it acts as a Lewis acid, which can coordinate with and activate organic substrates. It is also believed that it can act as a Lewis base, which can interact with and activate other organic molecules. Additionally, it is believed that it can act as a catalyst for the formation of reactive intermediates.
Biochemical and Physiological Effects
The biochemical and physiological effects of lithium(1+) ion 5-(pyridin-2-yl)-1H-pyrrole-2-carboxylate are not fully understood. However, it has been shown to have a variety of effects on cells and tissues, including the inhibition of cell growth and the induction of apoptosis. Additionally, it has been shown to have a variety of effects on enzymes, including the inhibition of enzyme activity.

Advantages and Limitations for Lab Experiments

The advantages of using lithium(1+) ion 5-(pyridin-2-yl)-1H-pyrrole-2-carboxylate in lab experiments include its low cost, its high solubility in a variety of solvents, and its wide range of applications. The main limitation of using lithium(1+) ion 5-(pyridin-2-yl)-1H-pyrrole-2-carboxylate in lab experiments is its instability in the presence of moisture and oxygen.

Future Directions

In the future, lithium(1+) ion 5-(pyridin-2-yl)-1H-pyrrole-2-carboxylate could be used to develop new synthetic methods and catalytic systems. Additionally, it could be used to develop new drugs and treatments for a variety of diseases and disorders. Additionally, it could be used to develop new materials for a variety of applications. Finally, it could be used to develop new methods for the detection and quantification of a variety of analytes.

Synthesis Methods

Lithium(1+) ion 5-(pyridin-2-yl)-1H-pyrrole-2-carboxylate can be synthesized using a variety of methods, including the reaction of pyrrole-2-carboxylic acid with lithium metal or lithium metal hydride in an inert atmosphere. The reaction of pyrrole-2-carboxylic acid with lithium acetate in an aqueous solution is also a widely used method. The reaction of pyrrole-2-carboxylic acid with lithium bromide in anhydrous acetonitrile is another widely used method for the synthesis of lithium(1+) ion 5-(pyridin-2-yl)-1H-pyrrole-2-carboxylate.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for lithium(1+) ion 5-(pyridin-2-yl)-1H-pyrrole-2-carboxylate involves the reaction of 5-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid with lithium hydroxide in the presence of a suitable solvent.", "Starting Materials": [ "5-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid", "Lithium hydroxide", "Suitable solvent" ], "Reaction": [ "Dissolve 5-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid in a suitable solvent", "Add lithium hydroxide to the solution and stir for several hours", "Filter the resulting mixture to remove any insoluble impurities", "Concentrate the filtrate under reduced pressure to obtain the desired product, lithium(1+) ion 5-(pyridin-2-yl)-1H-pyrrole-2-carboxylate" ] }

CAS RN

2260931-61-9

Product Name

lithium(1+) ion 5-(pyridin-2-yl)-1H-pyrrole-2-carboxylate

Molecular Formula

C10H7LiN2O2

Molecular Weight

194.1

Purity

95

Origin of Product

United States

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